4-(2-(4-(2-(pyridin-2-yl)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yloxy)ethyl)morpholine
説明
The compound 4-(2-(4-(2-(pyridin-2-yl)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yloxy)ethyl)morpholine (CAS: 700874-71-1) is a heterocyclic molecule featuring a quinoline core linked to a pyrrolo-pyrazole moiety and a morpholine group via an ethyloxy bridge. Notably, it is marketed under aliases such as LY 2109761, suggesting relevance in pharmacological research .
特性
分子式 |
C26H29N5O2 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
4-[2-[4-(2-pyridin-2-yl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl]oxyethyl]morpholine |
InChI |
InChI=1S/C26H29N5O2/c1-2-9-27-22(4-1)26-25(24-5-3-11-31(24)29-26)21-8-10-28-23-18-19(6-7-20(21)23)33-17-14-30-12-15-32-16-13-30/h1-2,4,6-10,18,24-25H,3,5,11-17H2 |
InChIキー |
OOKYRHQSMYPHOE-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C(=NN2C1)C3=CC=CC=N3)C4=C5C=CC(=CC5=NC=C4)OCCN6CCOCC6 |
製品の起源 |
United States |
生物活性
The compound 4-(2-(4-(2-(pyridin-2-yl)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yloxy)ethyl)morpholine represents a complex molecular structure with potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyridinyl group : Contributes to the compound's interaction with biological targets.
- Tetrahydropyrrolo[1,2-b]pyrazole : Known for various pharmacological activities.
- Quinoline moiety : Often associated with anticancer properties.
- Morpholine : A common scaffold in medicinal chemistry.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds similar to the target structure. For instance:
- A study reported that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for these compounds were lower than those of standard chemotherapeutics like 5-fluorouracil, indicating their potential as effective agents in cancer treatment .
The proposed mechanisms through which similar compounds exert their anticancer effects include:
- Induction of Apoptosis : Compounds have been shown to stimulate caspase activity in cancer cells, leading to programmed cell death .
- Inhibition of Cell Proliferation : Many derivatives inhibit key signaling pathways involved in cell growth and survival .
- Targeting Specific Kinases : Some studies suggest that these compounds may inhibit kinases involved in tumor progression .
Anti-inflammatory and Antimicrobial Properties
In addition to anticancer activity, derivatives of this compound may possess anti-inflammatory and antimicrobial properties:
- Pyrazole-containing compounds have demonstrated effectiveness against bacterial strains and have shown anti-inflammatory effects in various models .
Study 1: Cytotoxicity Evaluation
In a recent evaluation of a series of pyrazole derivatives, one compound exhibited an IC50 value of 193.93 µg/mL against A549 cells. This was significantly lower than the positive control (IC50 = 371.36 µg/mL), highlighting its potential as a lead compound for further development .
Study 2: Mechanistic Insights
Another study explored the mechanism by which similar compounds induce apoptosis. It was found that these compounds upregulated caspase 3 levels significantly in treated cells compared to controls, suggesting a robust apoptotic pathway activation .
Data Tables
| Compound Name | Cell Line | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 7f | A549 | 193.93 | Apoptosis induction |
| Compound 7d | HCT116 | Lower than control | Kinase inhibition |
| Compound X | Various | Varies | Antimicrobial activity |
類似化合物との比較
Comparison with Similar Compounds
Key Observations :
Structural Variations: The target compound (LY 2109761) uniquely combines quinoline, pyrrolo-pyrazole, and morpholine, whereas analogs like CAS 476477-67-5 lack the morpholine group, instead incorporating methylpyridine. This substitution reduces polarity, as evidenced by its higher XlogP (3.2 vs. unreported for LY 2109761) . The chloroquinoline derivative () introduces a chlorine atom and pyrrolidine, enhancing lipophilicity and altering hydrogen-bonding capacity (0 donors vs. 1 in LY 2109761) .
Physicochemical Properties :
- Hydrogen bond acceptors vary significantly: LY 2109761 has six acceptors (morpholine oxygen and pyridine/pyrazole nitrogens), while the pyrazolo-pyrimidine analog (CAS 879470-55-0) has five . This may influence solubility and membrane permeability.
Research Context: LY 2109761 is explicitly noted as a research product (), likely for kinase or receptor modulation. In contrast, compounds like CAS 879470-55-0 are categorized as synthetic intermediates . Pesticide-related pyrrolo-pyrazole derivatives () highlight the structural versatility of this scaffold but diverge in application from LY 2109761 .
Research Findings and Implications
- The ethyloxy linker may provide conformational flexibility for target binding .
- CAS 476477-67-5 : Higher lipophilicity (XlogP 3.2) suggests better membrane penetration but reduced solubility, limiting its utility in aqueous environments .
- Chloroquinoline Analog: The chlorine atom may confer electrophilic properties, enabling interactions with nucleophilic residues in biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
